molecular formula C14H13NO3 B8139880 Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Cat. No. B8139880
M. Wt: 243.26 g/mol
InChI Key: JPWHGOGUUDHOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • The methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate scaffold is used for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, which are useful in medicinal chemistry (Ruano et al., 2005).

  • A method for synthesizing methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates was developed, providing valuable building blocks for accessing nitrogen heterocycles with potential therapeutic applications (Rochais et al., 2004).

  • A one-pot synthesis approach for methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides was developed, which introduces a substituent at the pyrrole nitrogen (Galenko et al., 2015).

  • A study demonstrated the effective use of ethyl acetoacetate for synthesizing new compounds from 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one/-thione compounds with moderate to good yields (Önal et al., 2010).

  • A simple approach was developed for the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates from readily available compounds, 5-methoxyisoxazoles and phenacylimidazolium salts, under hybrid Fe(II)/Et3N relay catalysis (Galenko et al., 2015).

  • Thermolysis of 1-(methylideneamino)-1H-pyrrole-2,3-diones was used to synthesize pyrazolooxazines via [4 + 2]-cycloaddition of azomethine imines to alkenes, demonstrating a novel approach to these compounds (Zhulanov et al., 2017).

properties

IUPAC Name

methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)13(16)11-7-12(15-8-11)14(17)18-2/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWHGOGUUDHOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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